molecular formula C15H11N3O4 B4885737 3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B4885737
M. Wt: 297.26 g/mol
InChI Key: BQNYJZZAKQEAKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of appropriate precursors, such as nitriles and carboxylic acids . The specific synthesis pathway for “3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole” would depend on the starting materials and reaction conditions.


Chemical Reactions Analysis

Oxadiazoles can participate in various chemical reactions. For example, they can undergo electrophilic substitution reactions at the carbon atoms of the oxadiazole ring . The specific reactions that “3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole” can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . These properties would need to be determined experimentally for “3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole”.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some oxadiazoles are known to be explosive . Specific safety and hazard information for “3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole” would need to be determined through safety testing.

properties

IUPAC Name

3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-5-3-2-4-12(13)14-16-15(22-17-14)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNYJZZAKQEAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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